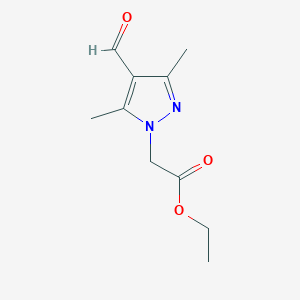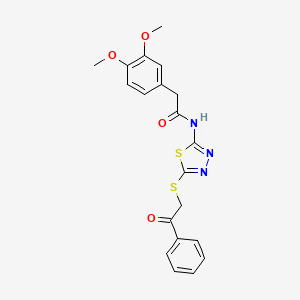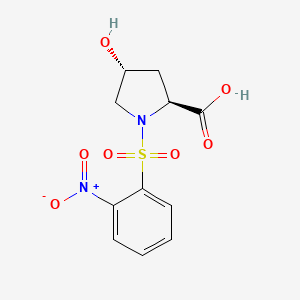![molecular formula C9H12Cl2N4 B2946019 6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride CAS No. 2408974-10-5](/img/structure/B2946019.png)
6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The dihydrochloride form indicates that the compound is a salt, which can enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine typically involves the cyclocondensation of 3-aminopyrazole with a suitable cyclopropyl-containing electrophile. One common method includes the reaction of 3-aminopyrazole with cyclopropyl isocyanate under controlled conditions to form the desired pyrazolo[1,5-a]pyrimidine core. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and may require a catalyst to proceed efficiently.
Industrial Production Methods
For industrial-scale production, the synthesis might involve more robust and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification of the compound is typically achieved through crystallization or chromatography techniques to obtain the dihydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce any present nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: N-bromosuccinimide in chloroform.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can be further explored for their biological activities.
Scientific Research Applications
6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in combinatorial chemistry to create libraries of compounds for drug discovery.
Biology: This compound is studied for its potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammatory diseases.
Medicine: It is explored for its therapeutic potential in treating various conditions, including cancer, due to its ability to inhibit specific enzymes and signaling pathways.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This inhibition can disrupt critical biological pathways, leading to therapeutic effects, particularly in cancer cells where these pathways are often dysregulated.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound, which shares the core structure but lacks the cyclopropyl group.
6-Methylpyrazolo[1,5-a]pyrimidin-3-amine: Similar structure with a methyl group instead of a cyclopropyl group.
6-Phenylpyrazolo[1,5-a]pyrimidin-3-amine: Contains a phenyl group, offering different steric and electronic properties.
Uniqueness
6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine is unique due to the presence of the cyclopropyl group, which can influence the compound’s biological activity and pharmacokinetic properties. The cyclopropyl group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy and selectivity in therapeutic applications.
This detailed overview provides a comprehensive understanding of 6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
6-cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.2ClH/c10-8-4-12-13-5-7(6-1-2-6)3-11-9(8)13;;/h3-6H,1-2,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMQXZWYCFCEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=C(C=N3)N)N=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-chlorobenzyl)thio)-5-(4-fluorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2945940.png)
![3-({[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine](/img/structure/B2945941.png)
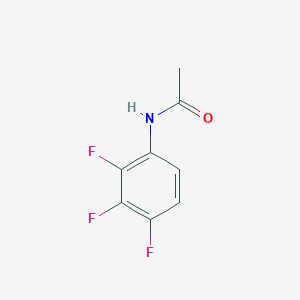
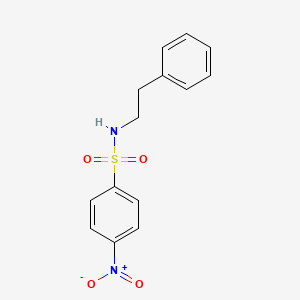
![2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2945944.png)
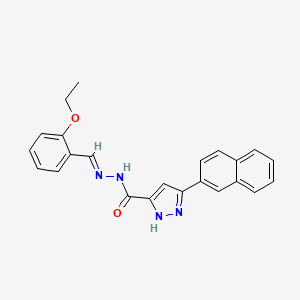
![2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2945948.png)
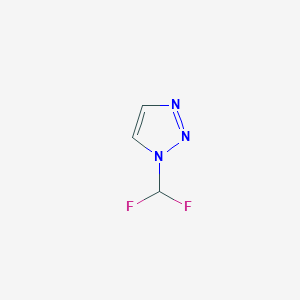
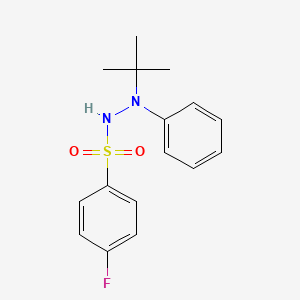
![1-benzyl-3-(thiophen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B2945954.png)
